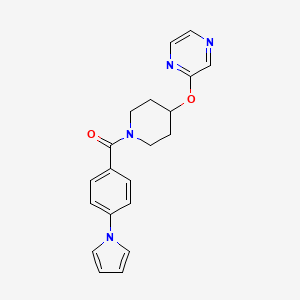

(4-(1H-pyrrol-1-yl)phenyl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone

Description

The compound (4-(1H-pyrrol-1-yl)phenyl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone features a methanone core bridging two distinct moieties:

- Aryl group: A para-substituted phenyl ring with a 1H-pyrrole moiety at the 4-position.

- Piperidine group: A 4-(pyrazin-2-yloxy)-substituted piperidine, where the pyrazine ring (a six-membered heterocycle with two nitrogen atoms) is linked via an ether bond. This moiety contributes electron-deficient character and enhanced polarity.

Below, we compare this compound with structurally related methanone derivatives reported in recent literature.

Properties

IUPAC Name |

(4-pyrazin-2-yloxypiperidin-1-yl)-(4-pyrrol-1-ylphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O2/c25-20(16-3-5-17(6-4-16)23-11-1-2-12-23)24-13-7-18(8-14-24)26-19-15-21-9-10-22-19/h1-6,9-12,15,18H,7-8,13-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGFQKHPAYLYPMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=NC=CN=C2)C(=O)C3=CC=C(C=C3)N4C=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

The compound (4-(1H-pyrrol-1-yl)phenyl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone, with the chemical formula CHNO, is a complex organic molecule that has garnered interest due to its potential biological activities. This article will explore its synthesis, biological evaluations, and the implications of its pharmacological properties based on recent research findings.

1. Chemical Structure and Properties

The structure of the compound consists of a pyrrole ring, a phenyl group, and a piperidine moiety linked through a methanone functional group. The presence of these diverse functional groups suggests potential interactions with various biological targets.

2. Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrrole and the subsequent introduction of the piperidine and pyrazine components. While specific synthetic pathways for this exact compound are not extensively documented, related compounds have been synthesized using similar methodologies, which often involve condensation reactions and cyclization processes.

3.1 Antitumor Activity

Recent studies have highlighted the potential antitumor properties of compounds related to this structure. For instance, derivatives containing pyrrole and pyrazole rings have shown significant inhibitory activity against various cancer cell lines. Pyrazole derivatives, in particular, have been noted for their effectiveness against BRAF(V600E) and EGFR mutations, which are prevalent in several cancers .

3.2 Neuropharmacological Effects

The compound's structural similarity to known neuroactive substances suggests possible interactions with neurotransmitter systems. Research on related compounds indicates that they may exhibit serotonin reuptake inhibition, which is crucial in developing antidepressant therapies . The ability to modulate serotonin levels could position this compound as a candidate for treating mood disorders.

3.3 Inhibition Studies

In vitro studies have demonstrated that related compounds can inhibit key enzymes involved in inflammatory pathways. For example, pyrazole derivatives have shown anti-inflammatory effects by inhibiting lipoxygenase activity . This suggests that this compound might possess similar properties.

4. Case Studies and Research Findings

A variety of studies have evaluated the biological activity of structurally similar compounds:

5. Conclusion

The biological activity of this compound presents promising avenues for further research, particularly in oncology and neuropharmacology. Continued exploration into its pharmacodynamics and structure-activity relationships will be essential for elucidating its therapeutic potential.

Scientific Research Applications

Medicinal Chemistry

The primary application of this compound lies in its potential as a therapeutic agent. Research indicates that derivatives of similar structures have shown promise in:

- Anticancer Activity : Compounds with piperidine and pyrazine functionalities have been studied for their ability to inhibit cancer cell proliferation. For instance, the inhibition of kinesin spindle protein (KSP) has been linked to anticancer effects, suggesting that this compound might exhibit similar properties due to structural analogies with known KSP inhibitors .

- Neuropharmacology : The presence of the pyrrole and piperidine rings may contribute to neuroactive properties. Compounds containing these moieties have been investigated for their effects on neurotransmitter systems, potentially offering insights into treatments for neurological disorders .

Studies focusing on the biological activity of related compounds reveal the following insights:

- Antimicrobial Properties : Some derivatives exhibit antimicrobial activity against various pathogens. The structural components may enhance membrane permeability or interact with bacterial enzymes .

- Anti-inflammatory Effects : Research has shown that similar compounds can modulate inflammatory pathways, suggesting that this compound could also play a role in reducing inflammation through inhibition of pro-inflammatory cytokines .

Data Tables

Case Study 1: Anticancer Activity

A study conducted on structurally similar compounds demonstrated significant anticancer activity against breast cancer cell lines. The mechanism was attributed to the inhibition of KSP, which is critical for mitotic spindle function. This suggests that (4-(1H-pyrrol-1-yl)phenyl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone could be explored further as a potential anticancer agent.

Case Study 2: Neuropharmacological Effects

In another investigation, compounds featuring piperidine rings were tested for their effects on serotonin receptors. Results indicated that these compounds could act as serotonin reuptake inhibitors, providing a basis for further exploration into their use as antidepressants or anxiolytics.

Comparison with Similar Compounds

Structural Analogues in Retinol-Binding Protein Antagonists ()

Compounds 72, 74, and 75 share a methanone core linked to a piperidine ring and an imidazo[1,2-b]pyridazine heterocycle. Key differences include:

- Substituents on the heterocycle :

- Compound 72 : Unsubstituted imidazo[1,2-b]pyridazine.

- Compound 74 : 6-Methylimidazo[1,2-b]pyridazine.

- Compound 75 : 6-Methoxyimidazo[1,2-b]pyridazine.

- Piperidine substitution : All three compounds feature a 4-(2-(trifluoromethyl)phenyl) group, contrasting with the target compound’s pyrazine-oxy group.

Key Insights :

- Substituents on the heterocycle (e.g., methyl or methoxy) modulate electronic properties and metabolic stability. The target’s pyrrole-phenyl group may offer superior π-π stacking compared to imidazopyridazines.

Arylpiperazine and Pyrazolopyrimidinone Derivatives ()

Compounds such as 21 (thiophen-2-yl methanone) and 5 (pyrazole-containing methanone) highlight variations in the aryl and heterocyclic components:

- Compound 21 () : Features a thiophene ring, which is less polar than pyrazine but offers sulfur-mediated interactions.

- Compound 5 (): Incorporates a pyrazole ring, known for hydrogen-bonding capabilities.

- Compound 22 () : Utilizes a thiophen-2-yl acetic acid coupled to a trifluoromethylphenyl-piperazine.

Key Insights :

Pyrazolo-Pyridine and Pyrazolo-Pyrimidine Methanones ()

Compounds such as CAS 439108-44-8 () and 69001-69-0 () demonstrate diversity in the fused heterocyclic systems:

- CAS 439108-44-8 : A pyrazolo[3,4-b]pyridine with 4,6-dimethyl and 4-methylphenyl groups.

- 69001-69-0 : A pyrazolo[3,4-d]pyrimidine with a 4-nitrophenyl group.

| Compound | Core Structure | Substituents | Molecular Formula |

|---|---|---|---|

| CAS 439108-44-8 | Pyrazolo[3,4-b]pyridine | 4,6-Dimethyl; 4-methylphenyl | C20H18N4O |

| 69001-69-0 | Pyrazolo[3,4-d]pyrimidine | 4-Nitrophenyl | C17H11N5O3 |

| Target Compound | Phenyl-pyrrole + pyrazine-oxy-piperidine | None | C21H19N3O2 (calculated) |

Key Insights :

- Fused pyrazolo-heterocycles (e.g., pyridine/pyrimidine) enhance planar rigidity, whereas the target’s non-fused pyrrole-phenyl and pyrazine-oxy groups may offer greater rotational freedom .

- The nitro group in 69001-69-0 introduces strong electron-withdrawing effects, contrasting with the target’s electron-rich pyrrole.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.